Cas no 2229166-38-3 (tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate)

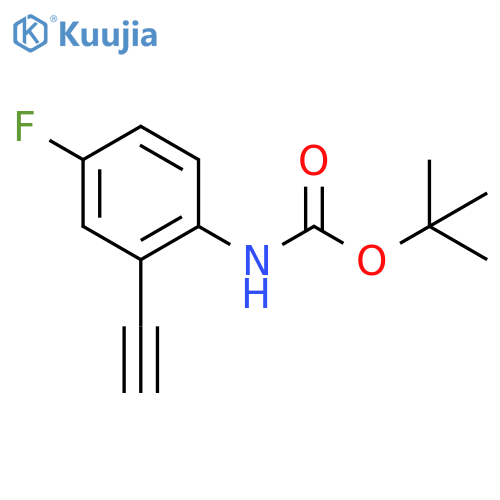

2229166-38-3 structure

商品名:tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate

- EN300-1891489

- 2229166-38-3

-

- インチ: 1S/C13H14FNO2/c1-5-9-8-10(14)6-7-11(9)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16)

- InChIKey: NVMBZJSLWOWRPD-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C#C)C=1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 235.10085685g/mol

- どういたいしつりょう: 235.10085685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 38.3Ų

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1891489-1.0g |

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |

2229166-38-3 | 1g |

$1057.0 | 2023-06-01 | ||

| Enamine | EN300-1891489-2.5g |

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |

2229166-38-3 | 2.5g |

$1089.0 | 2023-09-18 | ||

| Enamine | EN300-1891489-10.0g |

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |

2229166-38-3 | 10g |

$4545.0 | 2023-06-01 | ||

| Enamine | EN300-1891489-0.05g |

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |

2229166-38-3 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1891489-0.5g |

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |

2229166-38-3 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1891489-5g |

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |

2229166-38-3 | 5g |

$1614.0 | 2023-09-18 | ||

| Enamine | EN300-1891489-1g |

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |

2229166-38-3 | 1g |

$557.0 | 2023-09-18 | ||

| Enamine | EN300-1891489-0.25g |

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |

2229166-38-3 | 0.25g |

$513.0 | 2023-09-18 | ||

| Enamine | EN300-1891489-5.0g |

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |

2229166-38-3 | 5g |

$3065.0 | 2023-06-01 | ||

| Enamine | EN300-1891489-10g |

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate |

2229166-38-3 | 10g |

$2393.0 | 2023-09-18 |

tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2229166-38-3 (tert-butyl N-(2-ethynyl-4-fluorophenyl)carbamate) 関連製品

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬